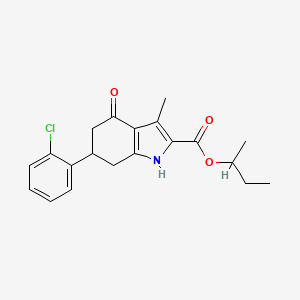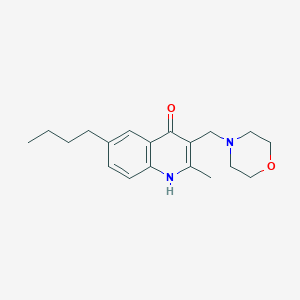
6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, often involves strategic reactions like the Buchwald–Hartwig amination. A study demonstrated the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines through this method, achieving yields of 60–88% (Bonacorso et al., 2018). This approach highlights the role of morpholine in the construction of complex quinoline structures, providing a foundational understanding for synthesizing the compound .
Molecular Structure Analysis
The analysis of the molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and potential applications. Structural and theoretical studies, such as those conducted on 2-methyl-4-quinolinol derivatives, utilize density functional theory (DFT) to investigate molecular geometry and vibrational wavenumbers, aiding in the understanding of compounds like 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol (Pourmousavi et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, reflecting their chemical properties. The reactivity towards nucleophiles, for example, can lead to the synthesis of novel compounds with potential biological activities. Studies on the reactions of 2-chloroalkyl quinazolinones with nucleophiles have provided insights into the chemical behavior of quinoline derivatives, indicating potential pathways for modifying the compound of interest (Ozaki et al., 1980).
Physical Properties Analysis
Understanding the physical properties of 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, such as solubility, melting point, and stability, is essential for its practical application. While specific studies on this compound may be limited, research on related quinoline derivatives provides a basis for predicting its physical characteristics, aiding in the development of applications and handling protocols.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards various chemical agents, are key to their applications in synthesis and drug design. For instance, the synthesis and modification of quinazolinone derivatives under different conditions demonstrate the versatility of these compounds in chemical reactions, offering insights into the chemical properties of 6-butyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol (Grytsak et al., 2021).
属性
IUPAC Name |
6-butyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-15-6-7-18-16(12-15)19(22)17(14(2)20-18)13-21-8-10-23-11-9-21/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMRPGXFVPDXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4536637.png)
![2-chloro-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B4536639.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B4536650.png)
![2-(5-{[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4536658.png)
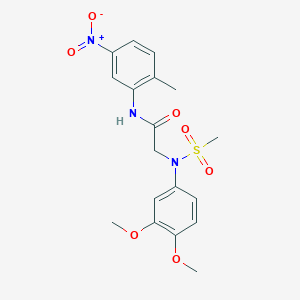
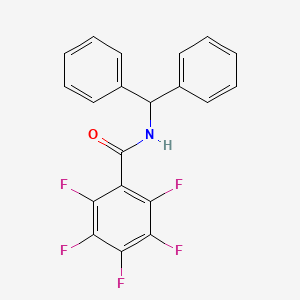
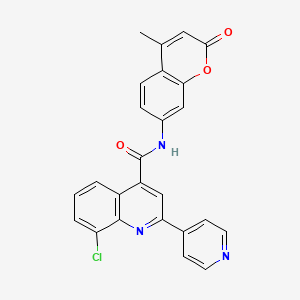
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B4536700.png)
![6-cyclopropyl-N-(2-fluoro-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4536719.png)
![5-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4536724.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4536731.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4536732.png)
